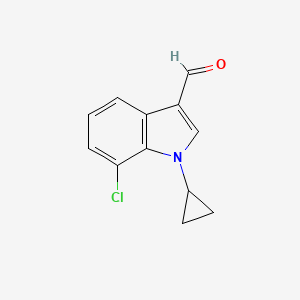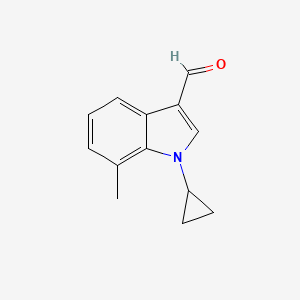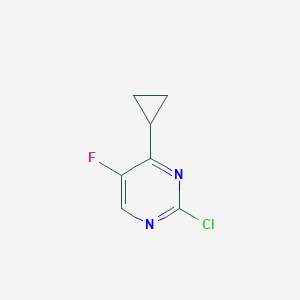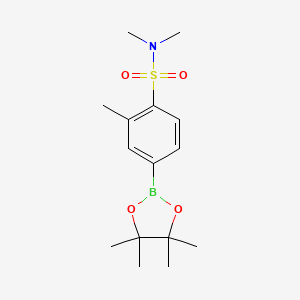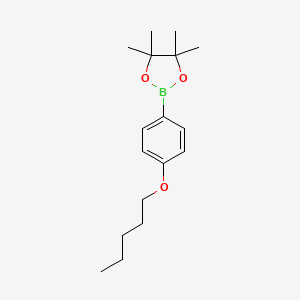
4,4,5,5-四甲基-2-(4-(戊氧基)苯基)-1,3,2-二氧杂硼环
描述
Molecular Structure Analysis
The molecular structure of similar compounds has been verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure was gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) was applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
Boronic acid pinacol ester compounds, which include 4,4,5,5-Tetramethyl-2-(4-(pentyloxy)phenyl)-1,3,2-dioxaborolane, are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .科学研究应用
- Scientific Field : Structural Chemistry .
- Application Summary : This study focuses on the electronic structure of the diamagnetic p-nitroaniline molecule and the 4,4,5,5-tetramethyl-2-phenyl-4,5-dihydro-1H-imidasol-3-oxide-1-oxyl nitroxide radical .
- Methods of Application : The interpretation of X-ray photoelectron spectra (XPS) for p-nitroaniline and the nitroxide radical was carried out by the time-dependent density functional theory (TD-DFT) method .
- Results or Outcomes : The shape of the X-ray photoelectron spectra of the radicals mainly depends on the relaxation processes caused by the X-ray hole screening effect and leading to the formation of satellite lines .
- Scientific Field : Structural Chemistry .
- Application Summary : This research focuses on the synthesis, crystal structure, and DFT study of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, an important boric acid derivative .
- Methods of Application : The title compound is obtained by a two-step substitution reaction. The structure of the title compound is verified by FTIR, 1H and 13C NMR, and MS .
- Results or Outcomes : Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .
XPS Study of the Electronic Structure of the Diamagnetic
Synthesis, Crystal Structure, and DFT Study of N-(2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxin-2-Yl)Phenyl)-3-Methyl-Butanamide
- Scientific Field : Organic Chemistry .
- Application Summary : This research focuses on the synthesis and DFT study of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide .
- Methods of Application : The compound is obtained by a two-step substitution reaction. The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .
- Results or Outcomes : The molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .
- Scientific Field : Physical Chemistry .
- Application Summary : This study focuses on the electronic structure of the diamagnetic p-nitroaniline molecule and the 4,4,5,5-tetramethyl-2-phenyl-4,5-dihydro-1H-imidasol-3-oxide-1-oxyl nitroxide radical .
- Methods of Application : The interpretation of X-ray photoelectron spectra (XPS) for p-nitroaniline and the nitroxide radical was carried out by the time-dependent density functional theory (TD-DFT) method .
- Results or Outcomes : The shape of the X-ray photoelectron spectra of the radicals mainly depends on the relaxation processes caused by the X-ray hole screening effect and leading to the formation of satellite lines .
Synthesis and DFT Study of N-(2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxin-2-Yl)Phenyl)-3-Methyl-Butanamide
XPS Study of the Electronic Structure of the Diamagnetic
- Scientific Field : Organic Chemistry .
- Application Summary : This research focuses on the synthesis, crystal structure, and DFT study of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide .
- Methods of Application : The compound is obtained by a two-step substitution reaction. The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .
- Results or Outcomes : The molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .
- Scientific Field : Physical Chemistry .
- Application Summary : This study focuses on the electronic structure of the diamagnetic p-nitroaniline molecule and the 4,4,5,5-tetramethyl-2-phenyl-4,5-dihydro-1H-imidasol-3-oxide-1-oxyl nitroxide radical .
- Methods of Application : The interpretation of X-ray photoelectron spectra (XPS) for p-nitroaniline and the nitroxide radical was carried out by the time-dependent density functional theory (TD-DFT) method .
- Results or Outcomes : The shape of the X-ray photoelectron spectra of the radicals mainly depends on the relaxation processes caused by the X-ray hole screening effect and leading to the formation of satellite lines .
Synthesis, Crystal Structure, and DFT Study of N-(2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxin-2-Yl)Phenyl)-3-Methyl-Butanamide
XPS Study of the Electronic Structure of the Diamagnetic
安全和危害
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-pentoxyphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO3/c1-6-7-8-13-19-15-11-9-14(10-12-15)18-20-16(2,3)17(4,5)21-18/h9-12H,6-8,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUBHQWDTIKAGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-(pentyloxy)phenyl)-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




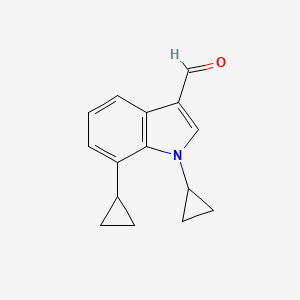
![7-Chlorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B1405855.png)
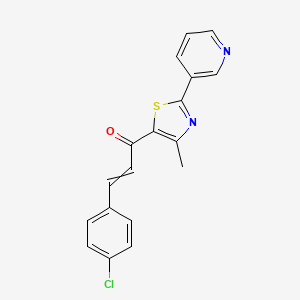
![4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1405858.png)
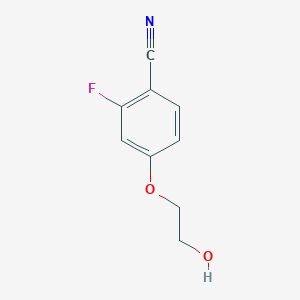
![2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol](/img/structure/B1405862.png)
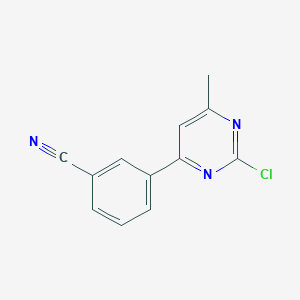
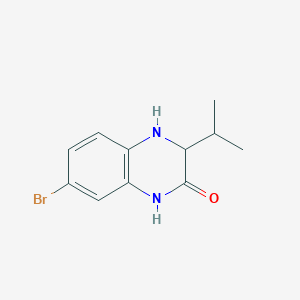
![Methyl-2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B1405865.png)
